molecular formula C11H14Cl2FNO B8133827 rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

Cat. No.: B8133827
M. Wt: 266.14 g/mol
InChI Key: JDOAESPIZHAEGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAESPIZHAEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrrolidine Core

The pyrrolidine ring is typically assembled via cyclization reactions or stereoselective reductions. For example, tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS: 127199-54-6) serves as a versatile intermediate in analogous syntheses. This compound is synthesized through hydrogenation of a benzyl-protected precursor using palladium on charcoal under hydrogen pressure (5 kgf/cm²), yielding a 70–85% isolated yield after recrystallization.

Table 1: Representative Hydrogenation Conditions for Pyrrolidine Intermediates

Starting MaterialCatalystSolventPressureYieldReference
1-Benzyl-3-(tert-Boc)-pyrrolidine5% Pd/CMethanol5 kgf/cm²85%
N-Benzyl-pyrrolidine derivative10% Pd/C + NH₄HCO₃MethanolAmbient90%

Stereoselective Introduction of the 4-Chloro-2-fluorophenyl Group

The 4-chloro-2-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patents describe the use of 2,4-difluorophenylboronic acid or 4-chloro-2-fluorophenyl magnesium bromide in palladium-catalyzed cross-couplings. For instance, a Pd(PPh₃)₄-mediated coupling with a pyrrolidine triflate intermediate achieves >75% yield under inert conditions.

Reductive Amination for Side-Chain Functionalization

The hydroxymethyl group at the 3-position is installed via reductive amination. A protocol from demonstrates the use of sodium triacetoxyborohydride in acetic acid to reduce an imine formed between a pyrrolidine amine and formaldehyde, achieving 85–90% yield. Stereochemical control is maintained using chiral auxiliaries or enantiomerically pure starting materials.

Resolution of Racemic Mixtures

The "rac" designation indicates a racemic mixture, necessitating chiral resolution. Techniques include:

Enzymatic Resolution

Lipases or amidases selectively hydrolyze one enantiomer of an ester intermediate. For example, Candida antarctica lipase B resolves racemic tert-butyl pyrrolidine carbamates with >95% enantiomeric excess (ee) .

Chromatographic Separation

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers via simulated moving bed (SMB) chromatography. A patent reports 99% ee for resolved pyrrolidine derivatives using this method.

Table 2: Chiral Resolution Methods and Outcomes

MethodResolution Agentee AchievedYieldReference
Enzymatic hydrolysisCandida antarctica lipase95%70%
SMB chromatographyChiralcel OD-H99%65%

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is achieved by treating the compound with HCl gas in anhydrous ether or aqueous HCl followed by lyophilization. Crystallization from n-hexane/ethyl acetate mixtures yields the hydrochloride salt with >98% purity.

Case Study: Scalable Synthesis from

A representative large-scale synthesis (25 g batch) involves:

  • Reductive amination : Reacting (3S,4S)-3-(tert-Boc)-4-methylpyrrolidine with 4-chloro-2-fluorobenzaldehyde using NaBH(OAc)₃ in DMSO (70% yield).

  • Deprotection : Removal of the tert-Boc group with HCl/dioxane (95% yield).

  • Salt formation : Precipitation with HCl gas in ethanol (98% purity).

Challenges and Optimization

Stereochemical Drift

Racemization during amidation or hydrogenation is mitigated by using low-temperature conditions (<0°C) and non-polar solvents.

Purification

Silica gel chromatography with CH₂Cl₂:MeOH (20:1) effectively removes byproducts. Recrystallization from n-hexane improves crystal purity .

Chemical Reactions Analysis

Types of Reactions

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride is primarily investigated for its potential as a therapeutic agent. The compound exhibits significant interactions with neurotransmitter systems, particularly those related to dopamine and serotonin receptors.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to act as a selective modulator of certain receptor subtypes, which can be beneficial in designing drugs for neurological disorders. Research indicates that modifications in the phenyl ring and the pyrrolidine moiety influence the binding affinity and efficacy at these receptors .

Neuropharmacological Studies

Neuropharmacological studies have highlighted the potential of this compound in treating conditions such as anxiety and depression. Its mechanism of action involves modulation of neurotransmitter release and receptor activation.

Case Studies

Several case studies have documented the effects of this compound in animal models:

  • Study A : In a rodent model of anxiety, administration of this compound resulted in reduced anxiety-like behavior as measured by elevated plus-maze tests.
  • Study B : Another study demonstrated its antidepressant-like effects in forced swim tests, suggesting a role in enhancing serotonergic activity .

Therapeutic Potential

The therapeutic applications of this compound extend beyond neuropharmacology. Its unique chemical properties make it a candidate for exploring treatments for various other conditions.

Pain Management

Research indicates that this compound may also possess analgesic properties. In pain model studies, it has shown promise in reducing nociceptive responses, which could lead to developments in pain management therapies .

Antidepressant Development

Given its impact on neurotransmitter systems, there is ongoing research into its potential as a novel antidepressant. The ability to selectively target specific receptor subtypes could help mitigate side effects associated with traditional antidepressants .

Data Summary Table

Application AreaFindings/ObservationsReferences
Medicinal ChemistrySelective modulator of neurotransmitter systems
NeuropharmacologyReduced anxiety-like behavior in rodent models
Pain ManagementAnalgesic properties observed in nociceptive response models
Antidepressant DevelopmentPotential as a novel antidepressant due to receptor selectivity

Mechanism of Action

The mechanism of action of rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of a particular enzyme, blocking its catalytic activity and altering cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1217818-45-5
  • Molecular Formula: C₁₁H₁₄Cl₂FNO
  • Molecular Weight : 266.14 g/mol
  • Structure : A pyrrolidine (5-membered) ring with (3S,4R) stereochemistry, substituted at the 4-position with a 4-chloro-2-fluorophenyl group and at the 3-position with a hydroxymethyl (-CH₂OH) group. The compound is a hydrochloride salt.

Key Features :

  • The chloro and fluoro substituents on the aromatic ring enhance electronegativity and influence binding interactions.

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below highlights critical differences between the target compound and its closest analogs:

Compound Name CAS No. Ring Type Substituents Molecular Weight Functional Groups Key Differences
rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride 1217818-45-5 Pyrrolidine 4-Cl, 2-F on phenyl; -CH₂OH 266.14 Hydroxymethyl, HCl salt Reference compound
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride N/A Pyrrolidine 2-F, 5-F on phenyl; -CH₂OH ~248.1 (estimated) Hydroxymethyl, HCl salt Dual fluorine substitution on phenyl
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol (as HCl) N/A Piperidine 4-F on phenyl; -CH₂OH; -CH₃ on piperidine ~283.7 (estimated) Hydroxymethyl, methyl, HCl salt 6-membered ring; methyl substitution
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol hydrochloride 1217842-07-3 Pyrrolidine Phenyl; -CH₃ on pyrrolidine; -CH₂OH 227.73 Hydroxymethyl, HCl salt Methyl group on pyrrolidine ring
(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol hydrochloride 220548-73-2 Piperidine 4-F on phenyl; -CH₂OH ~269.7 (estimated) Hydroxymethyl, HCl salt Piperidine ring; para-fluoro substitution
(3S,4R)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride N/A Pyrrolidine 2-OH on phenyl; -COOH ~285.7 (estimated) Carboxylic acid, HCl salt Carboxylic acid replaces hydroxymethyl

Impact of Structural Variations

Piperidine (6-membered): Larger ring increases conformational flexibility, which may alter binding kinetics .

Aromatic Substituents: 4-Chloro-2-fluorophenyl (target): Chlorine’s bulkiness and electronegativity enhance hydrophobic interactions, while fluorine fine-tunes electronic properties . 4-Fluorophenyl (CAS 220548-73-2): Para-fluoro substitution simplifies steric interactions but reduces halogen bonding compared to chloro .

Functional Groups :

  • Hydroxymethyl (-CH₂OH) : Enhances solubility and hydrogen bonding .
  • Carboxylic Acid (-COOH) : Ionizable group increases water solubility but reduces membrane permeability .

Pharmacological Implications

  • Target Compound : Likely interacts with CNS targets (e.g., serotonin transporters) due to structural similarity to paroxetine derivatives .
  • Methyl-Substituted Analog (CAS 1217842-07-3) : The methyl group on the pyrrolidine ring may reduce metabolic degradation, improving bioavailability .
  • Piperidine Analogs (e.g., CAS 220548-73-2) : Larger ring size could shift selectivity toward different receptor subtypes .

Biological Activity

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H14ClFNO•HCl
  • Molecular Weight : 249.18 g/mol
  • CAS Number : 119067-17-3
  • Physical Form : Solid
  • Purity : ≥95%

The compound acts primarily through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structure suggests that it may interact with various receptors, including:

  • Serotonin Receptors : Potential agonistic or antagonistic effects on 5-HT receptors.
  • Norepinephrine Transporters : Possible inhibition leading to increased norepinephrine levels in synaptic clefts.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test and tail suspension test, where a reduction in immobility time indicates antidepressant activity.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds can display antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of related pyrrolidine derivatives. The results showed that certain structural modifications enhanced their efficacy in reducing depressive behaviors in rodent models (Smith et al., 2020).

Study 2: Antimicrobial Screening

In a comprehensive screening of several pyrrolidine derivatives, researchers found that some exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The study suggested that these compounds might serve as lead compounds for developing new antibiotics (Johnson et al., 2021).

Study 3: Enzyme Inhibition

Research focused on enzyme inhibition highlighted that similar compounds could act as effective inhibitors of acetylcholinesterase (AChE), an important target in treating Alzheimer's disease. The structure of this compound suggests potential AChE inhibitory activity, warranting further investigation (Lee et al., 2022).

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPyrrolidine DerivativesReduced immobility timeSmith et al., 2020
AntimicrobialPyrrolidine DerivativesInhibition of bacterial growthJohnson et al., 2021
Enzyme InhibitionSimilar CompoundsAChE inhibitionLee et al., 2022

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis of chiral pyrrolidine derivatives often requires stereoselective strategies. For this compound, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric purity. Use chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during ring closure . Post-synthesis purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) can further isolate the desired (3S,4R) isomer. Monitor purity via polarimetry or chiral HPLC with a validated mobile phase (e.g., hexane:isopropanol with 0.1% TFA) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–12) at 40°C/75% RH for 14 days. Analyze degradation products via LC-MS and NMR to identify hydrolytic cleavage sites (e.g., the methanol group or pyrrolidine ring). Compare results with computational predictions of acid/base stability using quantum mechanical models (e.g., DFT calculations for bond dissociation energies) .

Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed stereochemical outcomes in this compound’s synthesis?

  • Methodological Answer : Apply reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for intermediate steps. Compare transition-state geometries (using DFT at the B3LYP/6-31G* level) to identify competing pathways leading to undesired stereoisomers. Validate models by correlating computed activation energies with experimental kinetic data (e.g., Arrhenius plots from controlled temperature reactions) .

Q. What advanced NMR techniques differentiate between diastereomeric impurities in this compound?

  • Methodological Answer : Use 2D NOESY or ROESY to detect spatial proximity between the 4-(4-chloro-2-fluorophenyl) group and the pyrrolidine methanol moiety. For quantitative analysis, apply ¹³C-DEPT135 or ¹H-¹³C HSQC to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow vapor diffusion of diethyl ether into a DMSO solution) .

Q. How can researchers optimize solvent systems for large-scale crystallization without compromising enantiopurity?

  • Methodological Answer : Screen solvent mixtures (e.g., ethanol/water, acetone/heptane) using high-throughput crystallography platforms. Monitor nucleation kinetics via in-situ Raman spectroscopy to identify solvents that favor the (3S,4R) configuration. Apply the Ostwald rule of stages by seeding with pure enantiomer crystals during cooling crystallization .

Data Analysis & Experimental Design

Q. What statistical approaches reconcile discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Perform meta-analysis using standardized metrics (e.g., pIC50 values normalized to control compounds). Apply multivariate regression to account for variables like assay temperature, cell line viability, and solvent carrier effects (DMSO vs. PBS). Cross-check with molecular docking simulations to verify binding pose consistency across datasets .

Q. How do researchers design controlled experiments to isolate the compound’s pharmacological effects from its metabolic byproducts?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-labeled at the pyrrolidine ring) to track metabolic pathways in vitro (e.g., liver microsomes). Pair with LC-MS/MS to quantify parent compound vs. metabolites. Validate using CRISPR-edited cell lines lacking specific cytochrome P450 enzymes to pinpoint metabolic interactions .

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